Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate
Overview
Description
Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate is a chemical compound with the molecular formula C17H14N2O7 and a molecular weight of 358.31 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group attached to an isophthalate backbone. It is primarily used in research settings due to its specific chemical properties.
Preparation Methods
The synthesis of Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate typically involves the reaction of 5-aminoisophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to form the dimethyl ester .
Chemical Reactions Analysis
Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Scientific Research Applications
Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate can be compared with similar compounds such as:
Dimethyl 5-((4-methyl-3-nitrobenzoyl)amino)isophthalate: Similar structure but with a methyl group, affecting its reactivity and applications.
Dimethyl 5-((4-methoxy-3-nitrobenzoyl)amino)isophthalate: Contains a methoxy group, which can influence its chemical properties and uses.
Dimethyl 5-((2-chloro-5-nitrobenzoyl)amino)isophthalate:
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in scientific research.
Properties
IUPAC Name |
dimethyl 5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c1-25-16(21)11-7-12(17(22)26-2)9-13(8-11)18-15(20)10-3-5-14(6-4-10)19(23)24/h3-9H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXECBLVAWOBOBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175261 | |
Record name | 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349396-06-1 | |
Record name | 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349396-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl 5-[(4-nitrobenzoyl)amino]-1,3-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL 5-((4-NITROBENZOYL)AMINO)ISOPHTHALATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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